Comparative Cytotoxicity of Glaucocalyxin A vs. Glaucocalyxin B in Leukemia HL-60 Cells
In a direct comparative study of the major ent-kauranoid diterpenoids isolated from *Rabdosia japonica* var. *glaucocalyx*, Glaucocalyxin A (GLA) and Glaucocalyxin B (GLB) were assessed for their cytotoxic effects on human leukemia HL-60 cells. Both compounds demonstrated dose-dependent growth inhibition, but GLB exhibited marginally superior potency with a lower IC50 value after 24 hours of treatment [1].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 6.15 µM |
| Comparator Or Baseline | Glaucocalyxin B: 5.86 µM |
| Quantified Difference | Glaucocalyxin B is approximately 1.05-fold more potent (lower IC50) than GLA. |
| Conditions | HL-60 human leukemia cell line; 24-hour treatment |
Why This Matters
This direct comparison establishes the baseline potency of GLA against its most structurally related congener, informing decisions where high potency is the primary criterion versus other differentiating factors like pathway selectivity or bioavailability.
- [1] Yang WH, Zhang Z, Sima YH, Zhang J, Wang JW. Glaucocalyxin A and B-induced cell death is related to GSH perturbation in human leukemia HL-60 cells. Anticancer Agents Med Chem. 2013;13(8):1280-90. View Source
